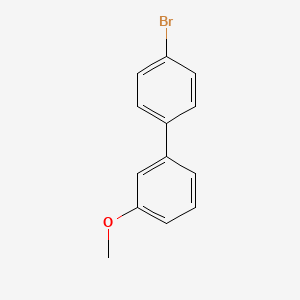

4-Bromo-3'-methoxybiphenyl

Übersicht

Beschreibung

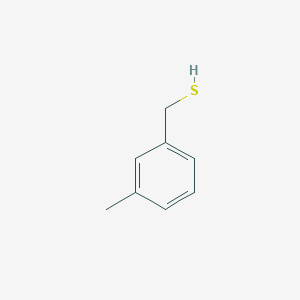

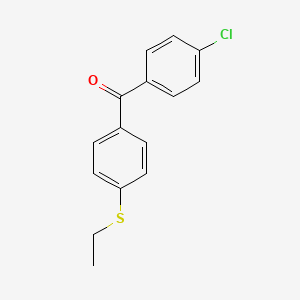

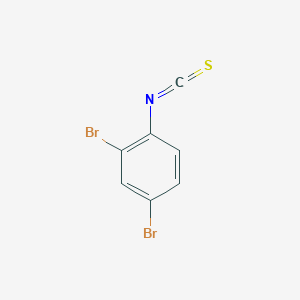

- 4-Bromo-3’-methoxybiphenyl is a synthetic organic compound with the molecular formula C<sub>13</sub>H<sub>11</sub>BrO .

- It belongs to the class of biphenyl derivatives and contains a bromine atom and a methoxy group.

- The compound is used in various research applications.

Synthesis Analysis

- Synthesis methods for 4-Bromo-3’-methoxybiphenyl include the bromination of 4-methoxybiphenyl using appropriate reagents.

- Literature sources provide details on specific synthetic routes.

Molecular Structure Analysis

- The molecular formula indicates the presence of 13 carbon atoms , 11 hydrogen atoms , 1 bromine atom , and 1 oxygen atom .

- The biphenyl structure consists of two benzene rings connected by a single bond.

- The methoxy group (-OCH<sub>3</sub>) is attached to one of the benzene rings.

Chemical Reactions Analysis

- Reactivity : 4-Bromo-3’-methoxybiphenyl can participate in various organic reactions , including substitution , coupling , and functional group transformations .

Physical And Chemical Properties Analysis

- Density : 1.4 g/cm³

- Boiling Point : 341.2 °C

- Flash Point : 140.2 °C

- Solubility : Soluble in organic solvents.

- Other properties : Refer to safety data sheets for additional details.

Wissenschaftliche Forschungsanwendungen

Application 1: Photoactive Materials

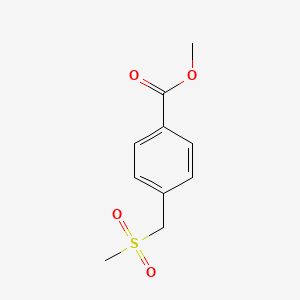

- Summary of the Application : The compound “4-Bromo-3’-methoxybiphenyl” has been used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . This molecule is photoactive in solution, meaning it can change its structure in response to light . Such photoactive materials have potential applications in areas like advanced sensors, drug delivery, data storage, and molecular switches .

- Methods of Application or Experimental Procedures : The synthesis and structure of this novel ortho-fluoroazobenzene is described in the referenced study . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit . The position of ortho-fluoro azo rings differ between the two rotomers .

- Results or Outcomes : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .

Application 2: Synthesis of Non-Sterically Hindering Chelates

- Summary of the Application : “4-Bromo-3’-methoxybiphenyl” can be used as a building block to prepare a new family of non-sterically hindering chelates, including a macrocyclic system .

- Results or Outcomes : The creation of these new chelates expands the range of ligands available for coordination chemistry and could have implications for the design of new metal-based catalysts .

Application 3: Solid Phase Synthesis of Aromatics

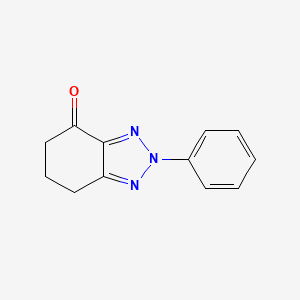

- Summary of the Application : “4-Bromo-3’-methoxybiphenyl” has been used in the synthesis of a pyrazole library via a new germanium-based linker for solid phase synthesis .

- Results or Outcomes : The creation of a pyrazole library expands the range of heterocyclic compounds available for drug discovery and other applications .

Safety And Hazards

- 4-Bromo-3’-methoxybiphenyl is considered hazardous due to its potential for skin irritation , eye irritation , and respiratory irritation .

- Proper handling precautions are necessary.

Zukünftige Richtungen

- Research avenues include exploring its applications in materials science, organic synthesis, and pharmacology.

- Investigate its potential biological activities and environmental impact .

Remember that this analysis is based on available information, and further studies may reveal additional insights. For a more detailed review, consult relevant scientific literature123.

Eigenschaften

IUPAC Name |

1-bromo-4-(3-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGIXEAVNURZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373710 | |

| Record name | 4-Bromo-3'-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3'-methoxybiphenyl | |

CAS RN |

74447-69-1 | |

| Record name | 4-Bromo-3'-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B1597440.png)

![2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1597443.png)

![2-[(4-Methylphenyl)thio]acetonitrile](/img/structure/B1597444.png)